molecular formula C13H8BrN3OS B11327192 N-(2,1,3-benzothiadiazol-5-yl)-4-bromobenzamide

N-(2,1,3-benzothiadiazol-5-yl)-4-bromobenzamide

Cat. No.: B11327192
M. Wt: 334.19 g/mol
InChI Key: KVASFXDBHKHDCS-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-4-bromobenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. The unique structure of this compound, which includes a benzothiadiazole moiety and a bromobenzamide group, contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-bromobenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-4-bromobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-arylbenzamides, while oxidation reactions can produce benzothiadiazole-5-carboxylic acids.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-4-bromobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-4-bromobenzamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known to interact with proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-5-yl)-4-bromobenzamide can be compared with other benzothiadiazole derivatives, such as:

These compounds share the benzothiadiazole core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C13H8BrN3OS

Molecular Weight

334.19 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-4-bromobenzamide

InChI

InChI=1S/C13H8BrN3OS/c14-9-3-1-8(2-4-9)13(18)15-10-5-6-11-12(7-10)17-19-16-11/h1-7H,(H,15,18)

InChI Key

KVASFXDBHKHDCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=NSN=C3C=C2)Br

Origin of Product

United States

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